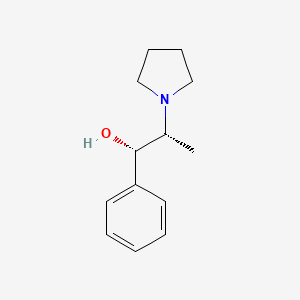

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical context of chiral β-amino alcohol research that began gaining momentum in the latter half of the twentieth century. The compound's significance is intrinsically linked to the pioneering work of K. Soai and co-workers, who developed this class of chiral β-amino alcohols as useful chiral catalysts for enantioselective addition reactions. This development represented a significant advancement in the field of asymmetric synthesis, where the demand for efficient chiral ligands had been growing steadily since the recognition of stereochemistry's importance in pharmaceutical applications.

The historical trajectory of β-amino alcohol development can be traced to the broader understanding of amino alcohol moieties found in naturally occurring compounds. Research indicates that β-amino alcohol and α-hydroxy-β-amino acid moieties are found in a large variety of biologically important compounds, including natural products and peptides, as well as in a growing number of ligands and chiral auxiliaries for asymmetric synthesis. The systematic study of these compounds has revealed their division into three general subgroups: naturally occurring amino alcohols, synthetic pharmacologically active amino alcohols, and chiral catalysts and auxiliaries containing the amino alcohol motif.

The compound's development timeline intersects with significant advances in understanding chiral ligand design and asymmetric catalysis. The recognition that different enantiomers of molecules can have drastically different biological activities drove the pharmaceutical industry's need for reliable methods to produce enantiopure compounds. This demand catalyzed research into chiral ligands capable of inducing enantioselectivity in chemical reactions, positioning compounds like this compound as valuable tools in synthetic chemistry.

Patent literature from the mid-20th century documents early investigations into related pyrrolidine-containing compounds, with various pharmaceutical companies exploring their central nervous system stimulating properties and therapeutic potential. The evolution from these early investigations to the modern understanding of stereochemistry-controlled synthesis represents a significant advancement in medicinal chemistry methodology.

Nomenclature and Identification

The systematic nomenclature of this compound reflects the compound's complex stereochemical and structural features. According to PubChem databases, the compound is identified by multiple synonyms and registration numbers that facilitate its recognition across different chemical databases and regulatory systems. The primary molecular formula C₁₃H₁₉NO indicates a molecular weight of 205.30 grams per mole, establishing its position as a moderately sized organic molecule suitable for synthetic applications.

The stereochemical designation (1S,2R) represents the critical chiral centers that define the compound's three-dimensional structure and biological activity. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for describing absolute configuration, where the S and R designations indicate the spatial arrangement of substituents around each chiral center. The compound's systematic name, 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, directly describes its structural components: a phenyl group attached to a propanol backbone that incorporates a pyrrolidine ring system.

| Property | Value |

|---|---|

| IUPAC Name | (1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| InChI Key | FZVHJGJBJLFWEX-DGCLKSJQSA-N |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N2CCCC2 |

| Stereocenter Count | 2 |

属性

IUPAC Name |

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHJGJBJLFWEX-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123620-80-4, 56571-91-6 | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Materials

The synthesis typically begins with chiral precursors such as (S)-1-phenyl-2-propanone and pyrrolidine. These provide the backbone and the nitrogen-containing ring essential for the target molecule's structure.

Key Synthetic Steps

Formation of the Pyrrolidine Ring: Pyrrolidine can be prepared via the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines under catalysis by iron(III) chloride or similar Lewis acids.

Introduction of the Phenyl Group: The phenyl moiety is commonly introduced through a Grignard reaction, where phenylmagnesium bromide reacts with a suitable ketone or aldehyde precursor to form the corresponding alcohol intermediate.

Formation of the Propanol Moiety: The propanol group is typically formed by reduction of the ketone intermediate using reducing agents such as lithium aluminum hydride or sodium borohydride, which also help establish the stereochemistry at the chiral centers.

Catalysts and Reaction Conditions

Catalysts such as Lewis acids or bases are employed to facilitate the formation of the desired stereoisomer. Reaction conditions are carefully controlled, often involving reflux in anhydrous solvents, inert atmospheres, and temperature regulation to optimize yield and stereoselectivity.

Purification Techniques

The crude product is purified by recrystallization (commonly from methanol) or chromatographic methods (e.g., silica gel column chromatography) to achieve high purity and enantiomeric excess. Analytical techniques such as chiral HPLC and NMR spectroscopy are used to confirm purity and stereochemistry.

Industrial Production Methods

Industrial-scale synthesis employs batch or continuous flow reactors to maximize efficiency, yield, and purity. Automated reactors allow precise control over reaction parameters, minimizing by-products and enabling scalability. Continuous flow processes are favored for their reproducibility and cost-effectiveness in large-scale production.

Chemical Reaction Types and Reagents

| Reaction Type | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic media, controlled temperature | Corresponding ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents, low temperature | Alcohol derivatives |

| Substitution | Alkyl halides, nucleophiles (e.g., sodium hydroxide) | Base presence, reflux | Substituted pyrrolidine or phenyl derivatives |

These reactions allow modification of the compound for further functionalization or derivatization, expanding its utility in synthetic chemistry.

Detailed Research Findings

Stereochemical Control

The stereochemistry of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is crucial for its biological activity. Research demonstrates that the use of chiral catalysts or resolving agents during the reduction step ensures the selective formation of the (1S,2R) isomer. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is standard practice to track reaction progress and enantiomeric purity.

Case Studies

G-secretase Inhibitor Synthesis: The compound serves as a chiral intermediate in the synthesis of g-secretase inhibitors, which are investigated for Alzheimer's disease treatment. Optimized reaction conditions yielded high selectivity and purity, demonstrating the compound’s utility in complex drug synthesis.

Central Nervous System Modulators: Derivatives of this compound have been studied for their activity on neurotransmitter receptors, with modifications to the phenyl group influencing binding affinity. This highlights the importance of precise synthetic control to tailor biological properties.

Summary Table of Preparation Methods

| Step | Description | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | 2,5-dimethoxytetrahydrofuran, amines, FeCl3 | Condensation under catalysis | Paal-Knorr synthesis |

| 2 | Phenyl group introduction | Phenylmagnesium bromide (Grignard reagent) | Anhydrous ether, inert atmosphere | Forms alcohol intermediate |

| 3 | Reduction to propanol | LiAlH4 or NaBH4 | Anhydrous solvent, low temp | Controls stereochemistry |

| 4 | Purification | Recrystallization, chromatography | Methanol or silica gel | Ensures purity and enantiomeric excess |

| 5 | Industrial scale-up | Automated reactors, continuous flow | Optimized for yield and purity | Scalable and cost-effective |

Analytical Techniques for Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chiral High-Performance Liquid Chromatography (HPLC): Determines enantiomeric excess.

- Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl and pyrrolidine moieties.

科学研究应用

Chemical Properties and Structure

The molecular formula of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is , with a molecular weight of approximately . Its structure consists of a phenyl group attached to a propanol chain that incorporates a pyrrolidine ring, contributing to its chiral nature. The compound's stereochemistry is critical for its biological activity and interaction with various receptors.

Chiral Synthesis

One of the primary applications of this compound is its role as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are essential in pharmaceuticals due to their differing biological activities. The compound can be used to synthesize various chiral drugs by controlling the stereochemistry during reactions such as alkylation or acylation.

Drug Development

The compound has been explored in the development of several biologically active agents. For instance, it has been utilized in the synthesis of g-secretase inhibitors, which are potential treatments for Alzheimer's disease. These inhibitors target the enzymatic pathway involved in the production of amyloid-beta peptides, thereby playing a crucial role in mitigating neurodegenerative processes .

Central Nervous System Modulators

Research indicates that this compound derivatives exhibit activity as central nervous system modulators. They have been studied for their potential use in treating conditions such as anxiety and depression by acting on neurotransmitter systems . The pyrrolidine moiety is particularly significant due to its ability to mimic natural neurotransmitters.

Case Study 1: Synthesis of G-secretase Inhibitors

In a study published by Owens et al., this compound was employed as a key intermediate in synthesizing potent g-secretase inhibitors. The research detailed the optimization of reaction conditions that allowed for high yields and selectivity towards the desired enantiomeric form .

Case Study 2: CNS Activity Assessment

A comprehensive evaluation by Churcher et al. investigated the CNS activity of various derivatives of this compound. The study highlighted how modifications to the phenyl group influenced binding affinity to neurotransmitter receptors, revealing promising candidates for further development into therapeutic agents for mood disorders .

作用机制

The mechanism of action of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Enantiomeric Pair: (1S,2R) vs. (1R,2S)

The enantiomer, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 127641-25-2), shares identical physical properties except for optical activity. Key differences include:

| Property | (1S,2R)-Isomer | (1R,2S)-Isomer |

|---|---|---|

| CAS No. | 123620-80-4 | 127641-25-2 |

| Specific Rotation | -14.5° | +15° |

| Melting Point | 48°C | 45–48°C |

| Applications | Chiral intermediates | Similar synthetic uses |

Both enantiomers exhibit comparable stability and reactivity, including incompatibility with oxidizers. Their divergent optical activities make them valuable for studying stereochemical effects in catalysis or drug design.

Functional Group Analogs: Amine Derivative

The amine analog, (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine (CAS 1135586-98-9), replaces the hydroxyl group with an amine. This structural change alters key properties:

| Property | (1S,2R)-Alcohol | (1S,2R)-Amine |

|---|---|---|

| Functional Group | -OH | -NH₂ |

| Molecular Formula | C₁₃H₁₉NO | C₁₃H₂₀N₂ |

| Molecular Weight | 205.30 g/mol | 204.31 g/mol |

| Polarity | Higher (due to -OH) | Lower |

The amine derivative likely exhibits different solubility and biological activity profiles, though detailed data (e.g., melting point, stability) are unavailable in the provided evidence.

Stereochemical vs. Structural Analogs

Compounds like norephedrine (1-phenyl-2-aminopropan-1-ol) share a similar backbone but lack the pyrrolidine moiety. Such analogs differ in:

- Hydrogen-bonding capacity: The pyrrolidine group in (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol may enhance solubility in nonpolar solvents compared to primary amines.

- Conformational rigidity : The pyrrolidine ring imposes steric constraints absent in simpler analogs.

生物活性

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as N-Pyrrolidinyl-d-norephedrine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO·HCl

- Molecular Weight : 241.76 g/mol

- Melting Point : 222–224 °C

- Appearance : White to cream powder

- Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetone with pyrrolidine in the presence of reducing agents. This process is crucial for ensuring the desired stereochemistry and purity of the final product.

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to this compound. For instance, studies have shown that derivatives containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. For example, certain pyrrolidine derivatives reduced A549 cell viability significantly compared to controls like cisplatin .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies indicate that pyrrole-containing compounds can exhibit potent activity against multidrug-resistant bacterial strains. Specifically, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various pyrrolidine derivatives, including those related to this compound. The compounds were tested on A549 cells at a concentration of 100 µM for 24 hours using an MTT assay. Notably, some derivatives showed a reduction in cell viability to as low as 61%, indicating strong anticancer potential .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrole derivatives. The study found that certain compounds exhibited selective activity against drug-resistant strains of bacteria. For example, one derivative demonstrated potent antimicrobial action with an MIC value significantly lower than traditional antibiotics like ciprofloxacin .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO·HCl |

| Molecular Weight | 241.76 g/mol |

| Melting Point | 222–224 °C |

| Purity | ≥97% |

| Anticancer Activity | Significant cytotoxicity against A549 cells |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

化学反应分析

Oxidation Reactions

The hydroxyl group at the C1 position undergoes oxidation to form ketones under controlled conditions.

Mechanistic Insights :

-

The TEMPO-mediated oxidation proceeds via a radical mechanism, preserving the stereochemical integrity of the pyrrolidine ring .

-

Strong oxidizing agents like KMnO₄ may require chiral auxiliaries to prevent racemization .

Reduction Reactions

The ketone derivative can be reduced back to the alcohol or further modified.

Key Observations :

-

NaBH₄ selectively reduces the ketone without affecting the pyrrolidine ring.

-

Catalytic asymmetric reductions achieve high enantiomeric excess (ee) for pharmaceutical applications .

Substitution Reactions

The pyrrolidine ring undergoes nucleophilic substitution, while the phenyl group participates in electrophilic aromatic substitution.

Pyrrolidine Ring Modification

Phenyl Group Reactivity

Stereochemical Impact :

-

Nitration occurs preferentially at the para position due to steric hindrance from the pyrrolidine group .

-

Sulfonation requires elevated temperatures but proceeds with retention of configuration.

Enantiomer Interconversion

Racemization and resolution processes are critical for accessing stereoisomers.

Stability and Side Reactions

常见问题

Q. What experimental approaches are needed to fill ecological toxicity data gaps?

- Methodological Answer : Conduct OECD 201 (algae), 202 (Daphnia), and 203 (fish) tests to assess acute aquatic toxicity. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (BCF) and prioritize testing .

Q. How can advanced NMR techniques elucidate dynamic molecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。